molecular formula C28H24N4O3 B298478 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B298478
M. Wt: 464.5 g/mol
InChI Key: NMRSAALOOLJJDX-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies. In

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can prevent the growth and spread of cancer.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer. Additionally, it has anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a lead compound for developing new drugs. It has shown promising results in inhibiting the growth of cancer cells and has anti-inflammatory and antioxidant properties. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction of 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carbaldehyde and 3,5-dimethyl barbituric acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is a yellow solid with a high melting point.

Scientific Research Applications

1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various scientific research areas. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for developing new drugs. The compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases.

properties

Product Name

1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H24N4O3/c1-16-10-17(2)12-23(11-16)32-27(34)24(26(33)30-28(32)35)15-21-13-18(3)31(19(21)4)22-7-8-25-20(14-22)6-5-9-29-25/h5-15H,1-4H3,(H,30,33,35)/b24-15+

InChI Key

NMRSAALOOLJJDX-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC5=C(C=C4)N=CC=C5)C)/C(=O)NC2=O)C

SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC5=C(C=C4)N=CC=C5)C)C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC5=C(C=C4)N=CC=C5)C)C(=O)NC2=O)C

Origin of Product

United States

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